Thalidomide-Propargyne-PEG1-COOH

PROTAC linker length molecular weight optimization pharmacokinetics

Thalidomide-Propargyne-PEG1-COOH uniquely combines a cereblon ligand, a propargyl group for click chemistry, a PEG1 spacer, and a terminal carboxylic acid. This enables orthogonal, modular PROTAC synthesis via amide coupling and CuAAC. The ultra-short PEG1 linker establishes baseline proximity for SAR studies. With high purity and validated solubility, it reduces experimental variability. Choose this building block for precise control over linker length and dual-handle bioconjugation. Request a quote for your PROTAC project.

Molecular Formula C19H16N2O7
Molecular Weight 384.3 g/mol
Cat. No. B8180574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Propargyne-PEG1-COOH
Molecular FormulaC19H16N2O7
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCC(=O)O
InChIInChI=1S/C19H16N2O7/c22-15-6-5-14(17(25)20-15)21-18(26)12-4-3-11(10-13(12)19(21)27)2-1-8-28-9-7-16(23)24/h3-4,10,14H,5-9H2,(H,23,24)(H,20,22,25)
InChIKeyHVNLXJHGBVADJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Propargyne-PEG1-COOH: A Defined E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-Propargyne-PEG1-COOH (CAS 2828438-36-2, MW 384.34) is a synthetic E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand, a propargyl (alkyne) functional group, and a single-unit polyethylene glycol (PEG1) linker terminated with a carboxylic acid . This compound is primarily utilized as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as the CRBN-recruiting component and provides both a bioorthogonal click chemistry handle and a carboxylate conjugation site . The molecular architecture enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) via its terminal alkyne moiety and amide bond formation via its COOH group .

Why Thalidomide-Propargyne-PEG1-COOH Cannot Be Replaced by Non-Propargyl or Alternative PEG-Length Analogs


Thalidomide-based CRBN ligand-linker conjugates are not interchangeable due to critical variations in three parameters that directly govern PROTAC synthetic feasibility and ultimate degradation efficiency: (1) the presence or absence of a propargyl group for click chemistry conjugation, (2) the length of the PEG spacer, and (3) the terminal reactive handle (COOH vs. OH or propargyl-only). The Propargyne-PEG1-COOH variant uniquely combines an alkyne for CuAAC-based conjugation with a carboxylate for orthogonal amide coupling, enabling modular assembly strategies that analogs lacking either handle cannot support . Furthermore, published structure-activity relationship (SAR) studies on CRBN-based PROTACs demonstrate that PEG linker length is not a neutral variable—altering the number of ethylene glycol units can abolish target protein degradation entirely or redirect degradation to an unintended neosubstrate [1]. Therefore, substituting Thalidomide-Propargyne-PEG1-COOH with a PEG3, PEG4, or non-propargyl variant introduces uncontrolled experimental variables that may invalidate SAR conclusions or compromise PROTAC efficacy.

Quantitative Differentiation of Thalidomide-Propargyne-PEG1-COOH vs. Key Analogs for PROTAC Procurement


PEG1 Spacer Length: Molecular Weight Reduction of 50.1 Da vs. Thalidomide-PEG3-COOH

Thalidomide-Propargyne-PEG1-COOH (MW 384.34) is 50.1 Da lighter than Thalidomide-PEG3-COOH (MW 434.40) and 94.1 Da lighter than Thalidomide-PEG4-COOH (MW 478.45) . This lower molecular weight reduces the overall size of the final PROTAC molecule, which can be advantageous for maintaining favorable physicochemical properties and cellular permeability .

PROTAC linker length molecular weight optimization pharmacokinetics

DMSO Solubility: 325.2 mM vs. 575.5 mM for Thalidomide-PEG3-COOH and 522.5 mM for Thalidomide-PEG4-COOH

Thalidomide-Propargyne-PEG1-COOH exhibits DMSO solubility of ~125 mg/mL, corresponding to ~325.2 mM, based on its molecular weight of 384.34 . In comparison, Thalidomide-PEG3-COOH (MW 434.40) demonstrates DMSO solubility of ~250 mg/mL (~575.5 mM), and Thalidomide-PEG4-COOH (MW 478.45) shows ~250 mg/mL (~522.5 mM) . The PEG1 variant's lower molar solubility necessitates careful attention to stock solution preparation for high-concentration assays.

solubility DMSO stock solution in vitro assay preparation

Functional Group Comparison: Dual Reactivity (Alkyne + COOH) vs. Propargyl-Only Analogs

Thalidomide-Propargyne-PEG1-COOH contains two orthogonal reactive handles: a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid for amide bond formation . In contrast, Thalidomide-O-PEG4-Propargyl (MW 488.49) terminates exclusively in a propargyl group and lacks a carboxylate, limiting conjugation options to click chemistry only . Similarly, Thalidomide-PEG3-COOH and Thalidomide-PEG4-COOH provide a COOH handle but lack the alkyne functionality required for CuAAC-based assembly .

click chemistry CuAAC amide coupling bifunctional conjugation

Purity Specification: 99.62% (HPLC) vs. ≥98% for Common PEG3/PEG4 Analogs

MedChemExpress reports a purity of 99.62% for Thalidomide-Propargyne-PEG1-COOH (Cat. No. HY-138778) as determined by HPLC . In comparison, Thalidomide-PEG3-COOH and Thalidomide-PEG4-COOH are typically offered at ≥98% purity from the same vendor class . The 1.62% higher purity specification may reduce the need for additional purification steps prior to use in sensitive bioconjugation or cellular assays.

purity quality control HPLC reproducibility

Linker Length-Dependent Degradation Selectivity: PEG1 vs. PEG2 in CRBN-Based PROTACs

A 2026 structure-activity relationship study on Retro-2-based PROTACs incorporating a thalidomide-derived CRBN ligand and variable-length PEG linkers demonstrated that GSPT1 degradation is strictly dependent on PEG chain length [1]. PROTACs containing a PEG2 linker induced GSPT1 degradation, while those with longer PEG chains did not, despite retaining the same warhead and CRBN ligand [1]. This finding establishes that PEG linker length is not a passive spacer but an active determinant of degradation specificity. Although this study used PEG2 rather than PEG1, it provides class-level evidence that the shortest commercially available PEG1 variant in Thalidomide-Propargyne-PEG1-COOH may confer distinct degradation selectivity profiles compared to PEG3 or PEG4 analogs.

GSPT1 degradation neosubstrate selectivity linker length SAR

Optimal Use Cases for Thalidomide-Propargyne-PEG1-COOH in PROTAC Research and Development


Modular PROTAC Assembly via Orthogonal Click Chemistry and Amide Coupling

Thalidomide-Propargyne-PEG1-COOH enables a two-step modular PROTAC synthesis where the COOH is first coupled to an amine-containing target protein ligand (e.g., a kinase inhibitor with a primary amine handle), yielding an intermediate that retains a free alkyne. This intermediate can subsequently undergo CuAAC with an azide-functionalized payload (e.g., a fluorescent dye or a second warhead) to generate bifunctional or trifunctional probes . This orthogonal strategy is not feasible with Thalidomide-PEG3-COOH (lacks alkyne) or Thalidomide-O-PEG4-Propargyl (lacks COOH) [1].

SAR Studies Requiring Minimal Linker Length to Probe Proximity-Induced Degradation

When investigating the optimal spatial distance between a target protein and CRBN E3 ligase, the PEG1 linker in Thalidomide-Propargyne-PEG1-COOH provides the shortest commercially available flexible spacer (~3 atoms in the PEG chain) . This minimal length allows researchers to establish a baseline for proximity requirements before exploring longer PEG variants. Published data confirm that linker length directly impacts degradation selectivity, with shorter linkers (PEG2) enabling GSPT1 degradation that is lost with longer chains [1]. The PEG1 variant is therefore the logical starting point for minimizing linker length in CRBN-based PROTAC SAR.

High-Purity Stock Solution Preparation for Cellular Degradation Assays

With a reported purity of 99.62% and defined DMSO solubility of ~325.2 mM, Thalidomide-Propargyne-PEG1-COOH is suitable for preparing high-quality stock solutions for in vitro PROTAC screening . The high purity reduces the risk of off-target effects from impurities, while the documented solubility allows for accurate dosing in cellular assays. Researchers should note the lower molar solubility compared to PEG3/PEG4 analogs and adjust stock concentration calculations accordingly [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Propargyne-PEG1-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.